(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methylsulfonyl group and a chiral center, making it an important molecule for stereoselective synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-4-Methylpentan-2-amine.
Sulfonylation: The precursor undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction introduces the methylsulfonyl group to the molecule.
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: The corresponding amine without the sulfonyl group.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chiral center allows for selective binding to these targets, influencing biological pathways and processes. The methylsulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(S)-Pentan-2-amine hydrochloride: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
(S)-4-Methylpentan-2-amine: Does not contain the sulfonyl group, limiting its applications in sulfonylation reactions.
Uniqueness
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride is unique due to its combination of a chiral center and a methylsulfonyl group. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(2S)-4-methyl-1-methylsulfonylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S.ClH/c1-6(2)4-7(8)5-11(3,9)10;/h6-7H,4-5,8H2,1-3H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNPQDBMMKAUJJ-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CS(=O)(=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.